molecular formula C15H23N3O B5315339 N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide

N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide

Cat. No.: B5315339
M. Wt: 261.36 g/mol
InChI Key: FOILKIKHUYONQH-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-3-8-17-9-11-18(12-10-17)15(19)16-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOILKIKHUYONQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide typically involves the reaction of 4-methylphenylamine with propylpiperazine under specific conditions. The process may include steps such as:

    Formation of Intermediate: Reacting 4-methylphenylamine with a suitable carboxylating agent to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with propylpiperazine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide can be compared with other similar compounds, such as:

  • N-(4-methylphenyl)-4-ethylpiperazine-1-carboxamide
  • N-(4-methylphenyl)-4-butylpiperazine-1-carboxamide

These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological behavior.

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